molecular formula C21H18O6 B2937834 Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610765-28-1

Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2937834
CAS No.: 610765-28-1
M. Wt: 366.369
InChI Key: MCHUZSCJDSTJHA-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.369. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-14-8-9-16-19(11-14)27-12-17(21(16)23)15-6-4-5-7-18(15)24-2/h3-9,11-12H,1,10,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUZSCJDSTJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a chemical compound with notable biological activities. This compound is part of the chromone family, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the biological activity of this compound requires a detailed examination of its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O6C_{21}H_{18}O_6 with a molecular weight of approximately 366.36 g/mol. The structure includes a chromenone skeleton, which is characteristic of many compounds with biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC21H18O6
Molecular Weight366.36 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antioxidant Activity

Research indicates that compounds within the chromone family exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The antioxidant activity is primarily attributed to the ability of the chromone structure to donate electrons or hydrogen atoms, thereby stabilizing free radicals.
  • Studies : In vitro studies have shown that similar compounds can reduce oxidative damage in cellular models, suggesting potential protective effects against diseases like cancer and neurodegeneration.

Anti-inflammatory Effects

Another significant biological activity of this compound is its anti-inflammatory potential.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.
  • Case Studies : Clinical trials involving related compounds have demonstrated reductions in inflammation markers in patients with chronic inflammatory conditions.

Anticancer Properties

The anticancer potential of chromones has been explored extensively, with promising results.

  • Mechanism : Chromones can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
  • Research Findings : Studies have reported that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties.

  • Mechanism : The antimicrobial effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Findings : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its use as a natural antimicrobial agent.

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